molecular formula C12H17NO3 B12873980 2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate

Cat. No.: B12873980
M. Wt: 223.27 g/mol
InChI Key: BKFTYARBXYTZHL-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-Methylcyclopentyl)ethylamine with diethyl oxalate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, such as oxazole-4-carboxylic acids, esters, and substituted oxazoles .

Scientific Research Applications

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminooxazole-4-carboxylate: Another oxazole derivative with similar structural features.

    Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: A compound with antimicrobial properties.

    Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Known for its biofilm inhibition properties.

Uniqueness

2-(2-Methylcyclopentyl)ethyl oxazole-4-carboxylate stands out due to its unique cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2-methylcyclopentyl)ethyl 1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H17NO3/c1-9-3-2-4-10(9)5-6-16-12(14)11-7-15-8-13-11/h7-10H,2-6H2,1H3

InChI Key

BKFTYARBXYTZHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1CCOC(=O)C2=COC=N2

Origin of Product

United States

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